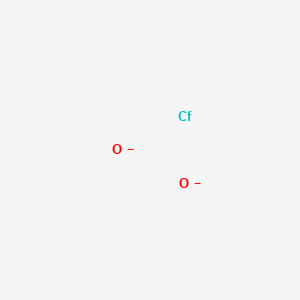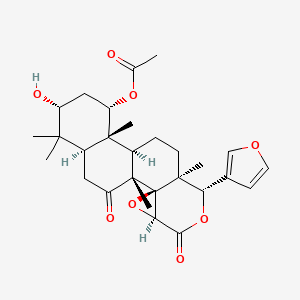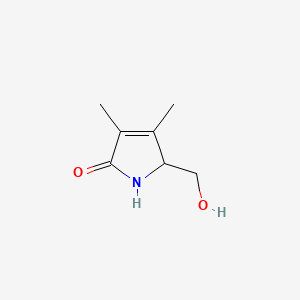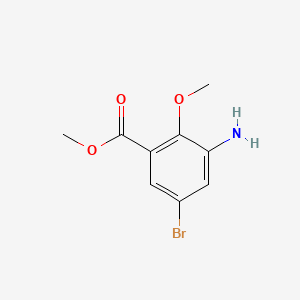
Calcium-46
概要
説明
Calcium-46 (Ca-46) is a stable isotope of calcium, with 20 protons and 26 neutrons . It is both naturally occurring and can be produced by fission . It is one of the six stable isotopes of calcium, with an abundance of only 0.004% .
Synthesis Analysis
Calcium-46 can be produced by American Elements for biological and biomedical labeling, as target materials, and other applications . Additionally, calcium carbonate particles with controllable geometries have been synthesized using a green sustainable approach and tested for drug delivery applications .Molecular Structure Analysis
Calcium-46 has an atomic number (Z) of 20, which represents the number of protons, and a mass number (A) of 46, which is the number of nucleons (protons + neutrons). The isotopic mass of Calcium-46 is 45.95369 (2) u .Chemical Reactions Analysis
Calcium plays a vital role in many chemical reactions. For instance, it reacts with oxygen, water vapor, and nitrogen of the air to form a yellow coating of the oxide, hydroxide, and nitride . In a complexometric titration type, calcium can be determined by adding a standard solution of EDTA to the sample containing the calcium .Physical And Chemical Properties Analysis
Calcium-46 is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a nuclear binding energy of 398.77114317 MeV per nucleus . Calcium is the fifth most abundant element in Earth’s crust .科学的研究の応用
Human Nutrition and Metabolism of Calcium : Ca-46, along with Ca-48, has been used in studies involving human feces, plasma, and urine to investigate human nutrition and metabolism of calcium. This method, which employs Radiochemical Neutron Activation Analysis (RNAA), is significant for its precision and safety in studying calcium bioavailability from different foods across various population groups, as it does not involve radioisotope safety considerations (Janghorbani, Sundaresan, & Young, 1981).
Calcium Absorption in Infants : Ca-46 and Ca-48 have been effectively used in newborn infants to study the absorption, retention, and elimination of calcium. This method is advantageous as it does not involve exposure to ionizing radiation and allows for measurements after prolonged storage due to the absence of radioactive decay (Sutton & Barltrop, 1973).
Calcium Sensing Receptor (CaSR) in Stem Cells : Research involving Ca-46 focused on the effects of high external calcium concentration and the calcimimetic NPS R-467 on the growth and proliferation of equine umbilical cord matrix mesenchymal stem cells. This study contributed to understanding the role of calcium and CaSR agonists in cell growth and proliferation (Martino et al., 2011).
Calcium Metabolism in Newborns : Ca-46 and Ca-48 have been used to study calcium metabolism dynamics in newborns, providing insights into calcium physiology and informing therapeutic approaches. This study demonstrated the value and safety of stable isotopes in understanding calcium metabolism in infants (Lim, Hansen, & Farrell, 1977).
Calcium-46 Chloride Aqueous Solution : This solution, containing Ca-46, has been used in bone scintigraphy and urinary isotope excretion testing, offering insights into bone calcium accumulation and turnover (Definitions, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
calcium-46 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/i1+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRJOBELJOOCE-LZFNBGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[46Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.95369 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium-46 | |
CAS RN |
13981-77-6 | |
| Record name | Calcium, isotope of mass 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


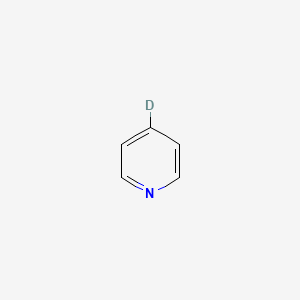


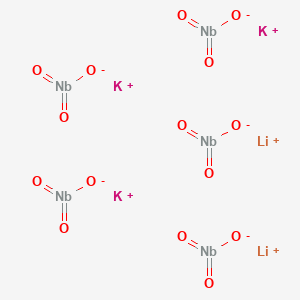
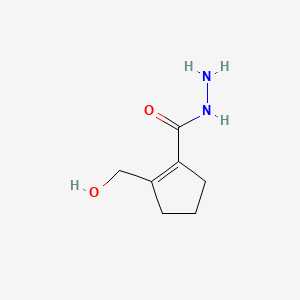


![[R,(+)]-m-Menth-6-ene](/img/structure/B576770.png)
